Neoprontosil

Descripción general

Descripción

N-Nitroso-N-metilurea es un compuesto orgánico con la fórmula química C₂H₅N₃O₂. Es conocido por sus potentes propiedades cancerígenas, mutagénicas y teratogénicas. Este compuesto es un agente alquilante que transfiere su grupo metilo a las bases nitrogenadas en los ácidos nucleicos, lo que lleva a mutaciones .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: N-Nitroso-N-metilurea se puede sintetizar haciendo reaccionar metilamina con ácido nitroso. La reacción normalmente implica los siguientes pasos:

- La metilamina se trata con ácido clorhídrico para formar cloruro de metilamonio.

- Luego, se agrega nitrito de sodio a la solución, lo que da como resultado la formación de ácido nitroso in situ.

- El ácido nitroso reacciona con el cloruro de metilamonio para producir N-Nitroso-N-metilurea .

Métodos de producción industrial: La producción industrial de N-Nitroso-N-metilurea no es común debido a su naturaleza peligrosa. la síntesis a pequeña escala para fines de investigación sigue los mismos principios básicos que la síntesis de laboratorio .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Nitroso-N-metilurea se somete a varios tipos de reacciones químicas, que incluyen:

Alquilación: Transfiere su grupo metilo a sitios nucleófilos en el ADN, lo que lleva a mutaciones.

Descomposición: Se descompone para formar diazometano, un reactivo altamente reactivo y útil en la síntesis orgánica.

Reactivos y condiciones comunes:

Reacciones de alquilación: Estas reacciones suelen ocurrir en condiciones suaves, a menudo en disolventes acuosos u orgánicos.

Reacciones de descomposición: La descomposición en diazometano se puede inducir mediante calentamiento o mediante reacción con bases fuertes.

Productos principales:

Productos de alquilación: Bases nitrogenadas metiladas en el ADN.

Productos de descomposición: Diazometano, agua, dióxido de carbono y amoníaco.

Aplicaciones Científicas De Investigación

Historical Context and Mechanism of Action

Neoprontosil was initially recognized for its antibacterial properties during the mid-20th century. It functions as a prodrug that is metabolized in the body to release sulfanilamide, an active antibacterial agent. The mechanism involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This characteristic makes this compound significant in antibiotic research and development.

Scientific Research Applications

-

Antibacterial Research

- This compound has been extensively studied for its antibacterial efficacy against various pathogens. Its ability to inhibit bacterial growth has made it a valuable compound in developing new antibiotics.

- Case Study : In a study published in the Journal of Antimicrobial Chemotherapy, researchers demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these bacteria .

-

Cancer Research

- The compound has also been investigated for its potential anticancer properties. This compound's metabolites have shown cytotoxic effects on cancer cell lines, leading to interest in its use as a chemotherapeutic agent.

- Case Study : Research conducted by the National Cancer Institute highlighted that this compound and its derivatives induced apoptosis in various cancer cell lines, indicating a mechanism that warrants further exploration for cancer treatment .

-

Toxicological Studies

- Given its historical use and subsequent decline due to safety concerns, this compound has been a subject of toxicological studies aimed at understanding its adverse effects and safety profile.

- Case Study : A comprehensive review in Toxicology Letters examined the toxicological impact of this compound and its metabolites on human cell lines, revealing important insights into its mutagenic potential .

Data Table: Summary of Applications

Mecanismo De Acción

N-Nitroso-N-metilurea ejerce sus efectos principalmente a través de la alquilación. Transfiere su grupo metilo a sitios nucleófilos en el ADN, lo que lleva a la formación de bases nitrogenadas metiladas. Esta alquilación puede causar apareamientos erróneos durante la replicación del ADN, lo que da como resultado mutaciones. La capacidad del compuesto para inducir mutaciones lo convierte en un potente carcinógeno .

Compuestos similares:

N-Nitroso-N-etilurea: Similar en estructura pero con un grupo etilo en lugar de un grupo metilo.

N-Nitroso-N-metilcarbamide: Otro compuesto relacionado con propiedades químicas similares.

Singularidad: N-Nitroso-N-metilurea es única debido a su alta reactividad y capacidad para inducir mutaciones específicas en el ADN. Su uso como precursor para la síntesis de diazometano también lo diferencia de otros compuestos nitrosos .

Comparación Con Compuestos Similares

N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a methyl group.

N-Nitroso-N-methylcarbamide: Another related compound with similar chemical properties.

Uniqueness: N-Nitroso-N-methylurea is unique due to its high reactivity and ability to induce specific mutations in DNA. Its use as a precursor for diazomethane synthesis also sets it apart from other nitroso compounds .

Actividad Biológica

Neoprontosil, a prodrug in the sulfonamide class, is notable for its conversion to the active compound sulfanilamide, which exhibits significant antibacterial properties. This article delves into the biological activity of this compound, examining its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical applications.

This compound functions as a prodrug, requiring metabolic activation to exert its therapeutic effects. The conversion occurs primarily through the action of gut microbiota, specifically azoreductases, which cleave the azo bond in this compound to release sulfanilamide. This metabolic process is crucial for its antibacterial efficacy:

- Prodrug Activation : this compound is converted to sulfanilamide by gut bacteria.

- Antibacterial Activity : Sulfanilamide inhibits bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed in the gastrointestinal tract. |

| Metabolism | Primarily metabolized by gut microbiota. |

| Excretion | Significant amounts excreted unchanged in bile. |

| Half-life | Varies based on gut microbiome composition. |

The role of gut microbiota in drug metabolism highlights the variability in response among individuals based on their microbial composition .

Clinical Applications and Case Studies

This compound has been used in various clinical settings, particularly for treating bacterial infections. Notable case studies include:

- Treatment of Pyoderma Gangrenosum :

- Efficacy in Gonococcal Infections :

- Comparative Efficacy :

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Gut Microbiota Influence : Studies indicate that antibiotic treatment can reduce the effectiveness of this compound by altering gut microbiota composition, thereby affecting drug metabolism and subsequent therapeutic outcomes .

- Therapeutic Index : The therapeutic index of this compound is favorable due to its high tolerance and low toxicity profile compared to other antibiotics .

Propiedades

IUPAC Name |

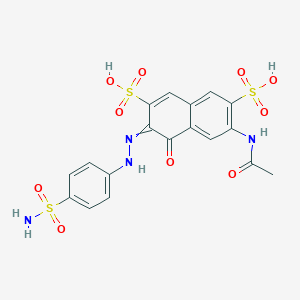

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALNLQYPLYWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-60-8 (di-hydrochloride salt) | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0074500, DTXSID90861788 | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-38-7, 133-60-8 | |

| Record name | 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.